molecular formula C9H7BClNO2 B13465734 (2-Chloroquinolin-6-yl)boronic acid

(2-Chloroquinolin-6-yl)boronic acid

Cat. No.: B13465734
M. Wt: 207.42 g/mol
InChI Key: HQJJLEBSTRRDBP-UHFFFAOYSA-N
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Description

(2-Chloroquinolin-6-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a chlorine atom at the 2-position and a boronic acid group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroquinolin-6-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 2-chloroquinoline using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: (2-Chloroquinolin-6-yl)boronic acid is unique due to the specific positioning of the chlorine and boronic acid groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C9H7BClNO2

Molecular Weight

207.42 g/mol

IUPAC Name

(2-chloroquinolin-6-yl)boronic acid

InChI

InChI=1S/C9H7BClNO2/c11-9-4-1-6-5-7(10(13)14)2-3-8(6)12-9/h1-5,13-14H

InChI Key

HQJJLEBSTRRDBP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(C=C2)Cl)(O)O

Origin of Product

United States

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